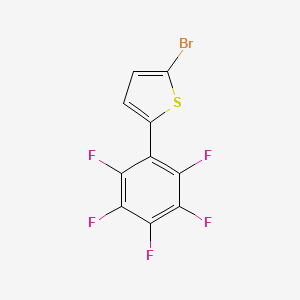
2-Bromo-5-(pentafluorophenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(pentafluorophenyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and pentafluorophenyl groups in this compound makes it particularly interesting for various chemical applications due to its unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(pentafluorophenyl)thiophene typically involves the bromination of 5-(pentafluorophenyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(pentafluorophenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Coupling Reactions: Palladium-based catalysts such as Pd(PPh3)4 or PdCl2(dppf) are commonly used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or extended conjugated systems.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiophenes.
Aplicaciones Científicas De Investigación
2-Bromo-5-(pentafluorophenyl)thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(pentafluorophenyl)thiophene depends on its specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile through the formation of a palladium complex. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromothiophene: Lacks the pentafluorophenyl group, making it less electron-deficient and less reactive in certain coupling reactions.
5-Bromo-2-(trifluoromethyl)thiophene: Contains a trifluoromethyl group instead of a pentafluorophenyl group, which affects its electronic properties and reactivity.
Uniqueness
2-Bromo-5-(pentafluorophenyl)thiophene is unique due to the presence of the pentafluorophenyl group, which significantly alters its electronic properties, making it more suitable for specific applications in organic electronics and materials science .
Propiedades
Número CAS |
204191-77-5 |
|---|---|
Fórmula molecular |
C10H2BrF5S |
Peso molecular |
329.09 g/mol |
Nombre IUPAC |
2-bromo-5-(2,3,4,5,6-pentafluorophenyl)thiophene |
InChI |
InChI=1S/C10H2BrF5S/c11-4-2-1-3(17-4)5-6(12)8(14)10(16)9(15)7(5)13/h1-2H |
Clave InChI |
BCNRFHFDLAJTFY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















